molecular formula C28H34FN3O6 B589950 Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate CAS No. 1329840-03-0

Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate

Cat. No. B589950
CAS RN: 1329840-03-0
M. Wt: 527.593
InChI Key: NXSSBSAQWCDIII-HTAPYJJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C28H34FN3O6 and its molecular weight is 527.593. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination. These interactions lead to the inhibition of bacterial cell division and growth, making it a potent antibacterial agent .

Cellular Effects

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester affects various types of cells and cellular processes. It influences cell function by disrupting bacterial cell division and growth. The compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of DNA gyrase and topoisomerase IV. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death .

Molecular Mechanism

The molecular mechanism of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester involves binding to the A subunit of DNA gyrase and the C subunit of topoisomerase IV. This binding prevents the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. The compound’s inhibition of these enzymes results in the disruption of bacterial DNA processes, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester change over time. The compound is stable under various conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, making it a reliable agent for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes. It undergoes oxidation and conjugation reactions, resulting in the formation of metabolites that are excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues. This distribution is crucial for its antibacterial activity, as it ensures that the compound reaches the target sites of infection .

Subcellular Localization

The subcellular localization of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is primarily in the cytoplasm and nucleus of bacterial cells. The compound’s activity is influenced by its localization, as it needs to reach the DNA gyrase and topoisomerase IV enzymes to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antibacterial efficacy .

properties

IUPAC Name

ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSSBSAQWCDIII-HTAPYJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746974
Record name Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1329840-03-0
Record name Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.